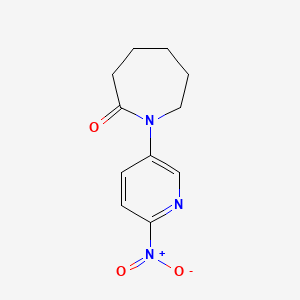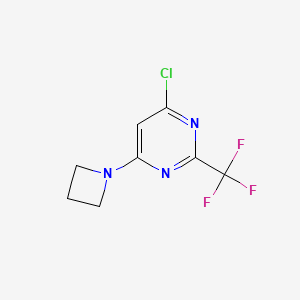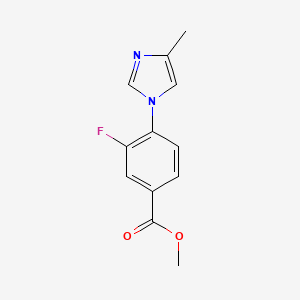
Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate is a compound that features a trimethylsilyl group attached to an ethyl chain, which is further connected to a 4-aminobutyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate typically involves the protection of amine groups using the trimethylsilyl group. One common method involves the reaction of 2-(trimethylsilyl)ethanol with 4-aminobutyl carbamate under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Fluoride ions are often used to remove the trimethylsilyl group, facilitating further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and hydroxyl groups in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and peptides.
Industry: The compound is utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions . This cleavage releases the active amine or hydroxyl group, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): Used as a protecting group for amines and hydroxyl groups.
2-(Phenyl-2-trimethylsilyl)ethoxycarbonyl (PSOC): Similar to TEOC but with a phenyl group, offering different reactivity and stability.
2-(Triphenylsilyl)ethoxycarbonyl (TPSEOC): Contains a triphenylsilyl group, providing unique properties and reactivity.
Uniqueness
2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate is unique due to its specific combination of a trimethylsilyl group and a 4-aminobutyl carbamate group. This structure provides distinct reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
682812-50-6 |
|---|---|
分子式 |
C10H24N2O2Si |
分子量 |
232.39 g/mol |
IUPAC名 |
2-trimethylsilylethyl N-(4-aminobutyl)carbamate |
InChI |
InChI=1S/C10H24N2O2Si/c1-15(2,3)9-8-14-10(13)12-7-5-4-6-11/h4-9,11H2,1-3H3,(H,12,13) |
InChIキー |
ILZMTTFQGSPZQW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOC(=O)NCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)


![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)


